molecular formula C9H9ClO3 B1334118 2,3-Dimethoxybenzoyl chloride CAS No. 7169-06-4

2,3-Dimethoxybenzoyl chloride

Cat. No. B1334118
CAS RN: 7169-06-4
M. Wt: 200.62 g/mol
InChI Key: JQNBCSPQVSUBSR-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzoyl chloride is a chemical compound that is part of the benzoyl chloride family, characterized by the presence of two methoxy groups attached to the benzene ring. While the specific compound 2,3-dimethoxybenzoyl chloride is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthetic routes.

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethoxybenzoyl chloride involves various catalytic and reactive processes. For instance, the synthesis of 2,4-dimethoxybenzoyl chloride is achieved by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2, using benzene as a solvent and AlCl3 as a catalyst . Although this method is for a different isomer, it suggests that a similar approach could be adapted for the synthesis of 2,3-dimethoxybenzoyl chloride by starting with the appropriate dihydroxybenzoic acid precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-dimethoxybenzoyl chloride can be determined using techniques such as X-ray diffraction analysis, as demonstrated in the study of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives . This technique could be employed to determine the stereochemistry and confirm the structure of 2,3-dimethoxybenzoyl chloride once synthesized.

Chemical Reactions Analysis

Related compounds undergo various chemical reactions that could be indicative of the reactivity of 2,3-dimethoxybenzoyl chloride. For example, 2-arylbenzoyl chlorides have been shown to participate in annulative coupling reactions with alkynes to form phenanthrene derivatives . This suggests that 2,3-dimethoxybenzoyl chloride might also engage in similar coupling reactions due to the presence of the reactive benzoyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethoxybenzoyl chloride can be inferred from related compounds. For instance, the stability of the 2,4-dimethoxybenzyl group under various conditions, including ruthenium-catalyzed C–H arylation, indicates that methoxy groups can confer stability to the benzene ring under certain synthetic conditions . Additionally, the solvent-free synthesis of oxadiazoles suggests that dimethoxy-substituted compounds can be synthesized under neat conditions, which could be relevant for the synthesis of 2,3-dimethoxybenzoyl chloride .

Scientific Research Applications

Sequestering Agents for Actinides

2,3-Dimethoxybenzoyl chloride plays a role in the synthesis of sequestering agents for actinides, such as plutonium (IV). A study by Weitl et al. (1978) in the Journal of the American Chemical Society outlined the use of 2,3-dimethoxybenzoyl chloride in producing N,N', N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetradecane and -hexadecane. These compounds are significant for their high formation constants with plutonium, indicating their potential in selective actinide-ion sequestration (Weitl, Raymond, Smith, & Howard, 1978).

Synthesis of Benzoyl Chlorides

2,4-Dimethoxybenezoyl chloride, closely related to 2,3-dimethoxybenzoyl chloride, was synthesized by Wan You-zhi (2007) through methylation and chlorination of 2,4-dihydroxybenzoic acid. This research in the Chinese Journal of Synthetic Chemistry demonstrates the methodology applicable to similar compounds like 2,3-dimethoxybenzoyl chloride, highlighting its relevance in synthetic chemistry (Wan You-zhi, 2007).

Intermediate in Organic Synthesis

2,3-Dimethoxybenzoyl chloride serves as an intermediate in various organic syntheses. For example, in the synthesis of 2,2′-Dimethoxy-6-formylbiphenyl, this compound acts as an intermediate, as outlined by Meyers & Flanagan (2003) in Organic Syntheses. This illustrates its utility in complex organic reaction pathways (Meyers & Flanagan, 2003).

Catalysis in Organic Reactions

A study by Nagata et al. (2014) in The Journal of Organic Chemistry explored the use of 2-arylbenzoyl chlorides, like 2,3-dimethoxybenzoyl chloride, in iridium-catalyzed annulative coupling reactions. This research highlights its role in facilitating the formation of complex organic compounds, such as phenanthrene derivatives (Nagata, Hirano, Satoh, & Miura, 2014).

Polymer Synthesis

In the field of polymer science, 2,3-dimethoxybenzoyl chloride is used in the synthesis of polymers. A 2022 study by Kim et al. in Molecular Crystals and Liquid Crystals discusses the non-catalyst polymerization of 2-ethynylpyridine and 3,4-dimethoxy benzoyl chloride to create a new polyacetylene-based polyelectrolyte. This demonstrates its importance in developing novel polymeric materials (Kim, So, Lee, Kim, & Gal, 2022).

properties

IUPAC Name

2,3-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNBCSPQVSUBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374302
Record name 2,3-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxybenzoyl chloride

CAS RN

7169-06-4
Record name 2,3-dimethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7169-06-4
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Synthesis routes and methods I

Procedure details

2,3-Dimethoxybenzoic acid (182 mg, 1 mmol) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2 hours. The excess oxalyl chloride was removed in vacuo to afford 2,3-dimethoxybenzoyl chloride.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dimethoxybenzoic acid (10.9781 mmol, 2.0 g) in CH2Cl2 (20 mL) with a drop of DMF, was added oxalyl chloride (10.9781 mmol, 957.702:1) dropwise at RT After 2 hrs the reaction mixture was concentrated in vacuo to afford 2,3-dimethoxybenzoyl chloride (1.9 g, 90%):
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9781 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
S Cakmak, H Kutuk, M Odabasoglu, H Yakan… - researchgate.net
In this study, a series of substituted secondary amide compounds were synthesized starting from Halil Kutuk 2, 3-dimethoxybenzoic acid and aniline derivatives. The structures of these …
Number of citations: 2 www.researchgate.net
WE Parham, CK Bradsher, KJ Edgar - The Journal of Organic …, 1981 - ACS Publications
Although aryllithium reagents usually react with acid chlorides to yield tertiary alcohols, the addition at-100 C of aroyl chlorides to lithium o-lithiobenzoate and its congeners affords a …
Number of citations: 29 pubs.acs.org
S Cakmak, H Kutuk, M Odabasoglu… - Letters in Organic …, 2016 - ingentaconnect.com
In this study, a series of substituted secondary amide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and aniline derivatives. The structures of these synthesized …
Number of citations: 12 www.ingentaconnect.com
FL Weitl, KN Raymond - Journal of the American Chemical …, 1979 - ACS Publications
Two new types of sequestering agents for ferric ion have been prepared. Both are tris (2, 3-dihydroxybenzoyl)(DHB) derivatives of triamines and are patterned after the microbial iron …
Number of citations: 135 pubs.acs.org
T De Paulis, WA Hewlett, DE Schmidt… - European journal of …, 1997 - Elsevier
(S)-5-Iodo-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide (MIZAC) was prepared from 5-iodo-2,3-dimethoxybenzoyl chloride and (S)-3-aminoquinuclidine. [ 125 I]Iodode-…
Number of citations: 13 www.sciencedirect.com
DJ Collins, C Lewis, JM Swan - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Reaction of cyclododecane-r-1,c-5,c-9-triol with 2,3-dimethoxybenzoyl chloride in pyridine gave cyclododecane-r-1,c-5,c-9-triyl tris(2,3- dimethoxybenzoate), which upon treatment with …
Number of citations: 9 www.publish.csiro.au
FL Weitl, KN Raymond, WL Smith… - Journal of the American …, 1978 - ACS Publications
A new synthetic procedure is presented for the 2, 3-dihydroxybenzamidation of azaalkanes. Four equivalents of 2, 3-dioxomethylene (or 2, 3-dimethoxybenzoyl chloride) reacted with 1, …
Number of citations: 52 pubs.acs.org
DJ Collins, C Lewis, JM Swan - Australian Journal of Chemistry, 1975 - CSIRO Publishing
Treatment of cyclododecane-r-1,c-5,c-9-triyl tris(p-toluenesulphonate) with sodium azide in dimethyl-formamide at 100 for 6 h gave the corresponding cis,cis-triazide which upon …
Number of citations: 7 www.publish.csiro.au
RJ Bergeron, SJ Kline, NJ Stolowich… - The Journal of …, 1981 - ACS Publications
A scheme is developed for the high-yield synthesis of polyaminecatecholamides from thesecondary N-benzylamines A^-benzylhomospermidine, lV4 6-benzylspermidine, and JV^ V-bis …
Number of citations: 42 pubs.acs.org
M Apostol, P Baret, G Serratrice… - Angewandte …, 2005 - Wiley Online Library
Iron is one of the most common elements on Earth, but its availability to living organisms is limited because of its extremely low solubility. Siderophores are low-molecularweight iron (iii) …
Number of citations: 37 onlinelibrary.wiley.com

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